5-Iodo-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
5-Iodo-2-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
5-Iodo-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
Uniqueness: 5-Iodo-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of the iodine, trifluoromethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCNOBUKLSOYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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